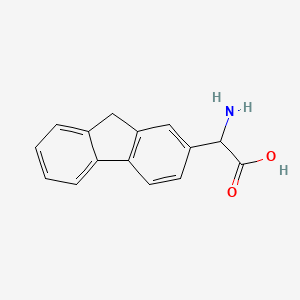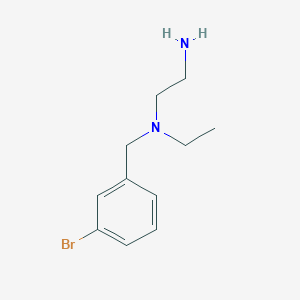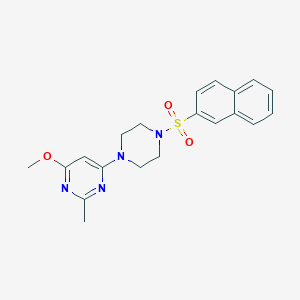![molecular formula C18H14BrN5O2 B2780216 N-(3-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358953-94-2](/img/structure/B2780216.png)
N-(3-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a compound that contains a triazole nucleus . Triazole compounds are five-membered heterocycles with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Triazole compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . The synthesis of heterocyclic systems consisting high nitrogen has been rising over the past decade owing to their usefulness in different applications .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
The compound N-(3-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, and its related derivatives, are primarily explored for their synthesis methodologies and potential applications in medicinal chemistry. A study by Fathalla focuses on the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs. These compounds are obtained through reactions involving DCC coupling methods in the presence of N-hydroxybenzotriazole, showcasing a foundational approach to building complex molecules with potential biological activities (Fathalla, 2015).
Anticancer Activity
The anticancer potential of related triazoloquinoxaline derivatives has been investigated. A study by Reddy et al. synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet the structural requirements essential for anticancer activity. These derivatives were tested against human neuroblastoma and colon carcinoma cell lines, with some compounds showing significant cytotoxicity (Reddy et al., 2015).
Antimicrobial and Antiproliferative Properties
Research by Yurttaş et al. involved synthesizing new 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring, assessing their antimicrobial activity. Some compounds demonstrated notable antimicrobial and antifungal activities, highlighting the potential for these molecules in developing new therapeutic agents (Yurttaş et al., 2020). Another study by Kaneko et al. synthesized [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives, evaluating their antiproliferative effects against various cancer cell lines. The findings underscored the potential of these derivatives as effective anticancer agents, offering a promising direction for further research in cancer therapy (Kaneko et al., 2020).
H1-antihistaminic Activity
A series of novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4] triazolo[4,3-a]quinazolin-5-ones synthesized by Alagarsamy et al. were evaluated for their H1-antihistaminic activity. These compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, with one compound emerging as particularly potent. This suggests the utility of these derivatives as a new class of H1-antihistaminic agents, potentially offering new therapeutic options for allergy treatment (Alagarsamy et al., 2009).
Zukünftige Richtungen
Triazole compounds have attracted a strong interest in medicinal chemistry due to their significant biological and pharmacological properties . They are used in the synthesis of new bioactive molecules and have shown the most active biological activities among heterocyclic molecules containing nitrogen and oxygen . Therefore, the future directions for “N-(3-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5O2/c1-11-21-22-17-18(26)23(14-7-2-3-8-15(14)24(11)17)10-16(25)20-13-6-4-5-12(19)9-13/h2-9H,10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGDYLIZKXPVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2780134.png)

![3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2780137.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole](/img/structure/B2780138.png)
![2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2780140.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(4-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2780146.png)

![methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride](/img/structure/B2780148.png)




